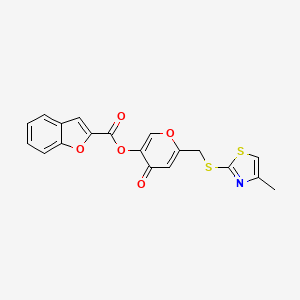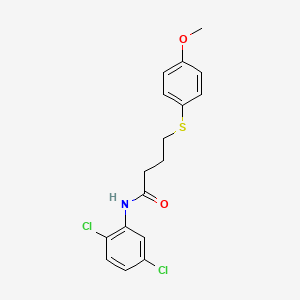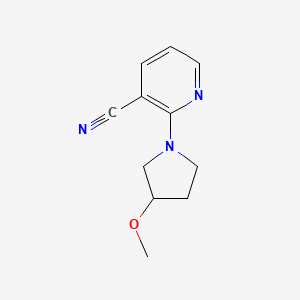![molecular formula C23H20FN5O3 B2580184 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1105237-47-5](/img/structure/B2580184.png)
2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H20FN5O3 and its molecular weight is 433.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Compounds with pyrazolo[3,4-d]pyridazine cores have been synthesized and analyzed for various biological activities. For example, pyrazolone derivatives have been synthesized to explore their potential as fluorogenic dyes, leveraging the unique electronic properties of the pyrazolone ring for applications in dye chemistry and bioimaging (Zaitseva et al., 2020)[https://consensus.app/papers/synthesis-zaitseva/ba0a476599045c3b9d0cc96d8ed7bded/?utm_source=chatgpt].
Antioxidant and Antimicrobial Properties
Research on pyrazole-acetamide derivatives, such as the coordination complexes constructed from pyrazole-acetamide, has shown significant antioxidant activity. These compounds exhibit their potential through various hydrogen bonding interactions, highlighting their utility in developing antioxidant therapies (Chkirate et al., 2019)[https://consensus.app/papers/novel-coii-cuii-coordination-complexes-constructed-chkirate/ad03cadac3d552618c8bb8e8087c664b/?utm_source=chatgpt].
Anticancer Activity
Several derivatives of pyrazolo[1,5-a]pyrimidineacetamides have been explored for their selective ligand properties, particularly in imaging applications like PET, which are crucial in cancer research and diagnosis (Dollé et al., 2008)[https://consensus.app/papers/radiosynthesis-18fpbr111-radioligand-imaging-dollé/a33b84078d7c538392ffc5647c92cdf4/?utm_source=chatgpt]. Additionally, novel fluoro-substituted compounds have demonstrated anti-lung cancer activity, showing the potential therapeutic applications of fluorinated heterocycles in oncology (Hammam et al., 2005)[https://consensus.app/papers/novel-fluoro-substituted-benzobpyran-antilung-cancer-hammam/dd876d490ca05b3ab2a48cb2210444f9/?utm_source=chatgpt].
Drug Design and Synthesis
The versatility of fluoroacrylic building blocks for synthesizing fluorinated heterocyclic compounds further underscores the potential for compounds like "2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide" in drug development. Such building blocks are crucial for generating novel compounds with enhanced pharmacological profiles (Shi et al., 1996)[https://consensus.app/papers/versatile-2fluoroacrylic-building-blocks-synthesis-shi/1e7aa2e267ce51e5bc1504325c080d7e/?utm_source=chatgpt].
properties
IUPAC Name |
2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O3/c1-32-19-5-3-2-4-18(19)26-20(30)13-28-23(31)22-17(21(27-28)14-6-7-14)12-25-29(22)16-10-8-15(24)9-11-16/h2-5,8-12,14H,6-7,13H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGTUKDFULZURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2580102.png)



![N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2580107.png)
![2-[2-(4-Ethoxyphenyl)hydrazinylidene]propanediamide](/img/structure/B2580110.png)
![3-[(E)-3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)prop-1-enyl]benzonitrile](/img/structure/B2580112.png)

![2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2580114.png)
![2-methoxy-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2580118.png)
![N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline](/img/structure/B2580119.png)
![2-chloro-N-[(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)methyl]acetamide](/img/structure/B2580120.png)

![N-(4-methoxyphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2580123.png)